molecular formula C12H13ClN2O B1532552 5-Benzyloxy-pyridin-2-ylamine hydrochloride CAS No. 953045-50-6

5-Benzyloxy-pyridin-2-ylamine hydrochloride

Cat. No. B1532552
CAS RN: 953045-50-6
M. Wt: 236.7 g/mol
InChI Key: YLMQLVOVIJXEPL-UHFFFAOYSA-N
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Description

5-Benzyloxy-pyridin-2-ylamine hydrochloride is a chemical compound with the CAS Number: 953045-50-6 . It has a molecular weight of 236.7 and its molecular formula is C12H13ClN2O .


Molecular Structure Analysis

The InChI code for 5-Benzyloxy-pyridin-2-ylamine hydrochloride is 1S/C12H12N2O.ClH/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10;/h1-8H,9H2,(H2,13,14);1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Benzyloxy-pyridin-2-ylamine hydrochloride is a yellow solid .

Scientific Research Applications

Environmental Science

Lastly, in environmental science, this compound can be used to study the degradation of organic pollutants. Its structural similarity to certain contaminants allows scientists to understand and model the environmental fate of these substances.

Each application mentioned leverages the unique chemical structure of 5-Benzyloxy-pyridin-2-ylamine hydrochloride , demonstrating its versatility and importance in scientific research .

Mechanism of Action

The mechanism of action of 5-Benzyloxy-pyridin-2-ylamine hydrochloride is not available .

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 5-Benzyloxy-pyridin-2-ylamine hydrochloride can be found on the product link . For detailed safety and hazard information, it’s recommended to refer to the MSDS provided by the manufacturer.

properties

IUPAC Name

5-phenylmethoxypyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.ClH/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10;/h1-8H,9H2,(H2,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMQLVOVIJXEPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a nitrogen purged solution of mL Pd2 (dba)3 (10.19 g, 11.12 mmol), 5-(benzyloxy)-2-chloropyridine (48.87 g, 222.5 mmol), (2-diphenyl)dicyclohexyl-phosphine (7.797 g, 22.25 mmol) and THF (700 mL) was added lithium hexamethyl disilazide (267.0 mL, 267.0 mmol). The reaction was heated at 65° C. overnight and cooled to ambient temperature. 1M HCl (250 mL) was added and stirred for minutes. Saturated sodium bicarbonate was added slowly. The mixture was extracted several times with CH2Cl2, dried, filtered, and concentrated to give the title compound (52.1 g, 98.94% yield).
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
48.87 g
Type
reactant
Reaction Step Three
[Compound]
Name
(2-diphenyl)dicyclohexyl-phosphine
Quantity
7.797 g
Type
reactant
Reaction Step Three
Quantity
267 mL
Type
reactant
Reaction Step Three
Quantity
10.19 g
Type
catalyst
Reaction Step Three
Name
Quantity
700 mL
Type
solvent
Reaction Step Three
Yield
98.94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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